3-(Ethanesulfinyl)cyclohexan-1-amine
Overview
Description
3-(Ethanesulfinyl)cyclohexan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclohexan-1-amine core with an ethanesulfinyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfinyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: Cyclohexan-1-amine is used as the starting material.
Oxidation Reaction: The cyclohexan-1-amine undergoes an oxidation reaction to form cyclohexan-1-one.
Sulfinylation Reaction: The cyclohexan-1-one is then treated with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethanesulfinyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethanesulfinyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various amine derivatives.
Scientific Research Applications
3-(Ethanesulfinyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of sulfinyl group chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Ethanesulfinyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
3-(Ethanesulfinyl)cyclohexan-1-amine is unique due to its specific structural features. Similar compounds include other cyclohexan-1-amines with different substituents, such as 3-(methylsulfinyl)cyclohexan-1-amine and 3-(phenylsulfinyl)cyclohexan-1-amine. These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-ethylsulfinylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-11(10)8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVAVUXQCERPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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